molecular formula C8H9NO2 B139650 Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) CAS No. 139228-11-8

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)

Cat. No. B139650
CAS RN: 139228-11-8
M. Wt: 151.16 g/mol
InChI Key: YERGSHKKSFGEBY-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI), also known as CPDD, is a heterocyclic compound with potential biological applications. It has been studied extensively due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is believed to exert its biological effects by intercalating into the DNA helix, which can lead to DNA damage and inhibition of DNA replication and transcription. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis, and inhibition of cell proliferation. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has also been shown to have antimicrobial properties, inhibiting the growth of both bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is its potential for use in gene therapy due to its high affinity for DNA. However, Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is sensitive to moisture and air, which can lead to undesired side reactions during synthesis. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is also cytotoxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI), including the development of more efficient synthesis methods, investigation of its potential for use in gene therapy, and exploration of its anticancer properties. Further studies are also needed to determine the optimal dosage and delivery method for Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) in various applications.

Synthesis Methods

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) can be synthesized using various methods, including the condensation of 3,4-dihydro-2H-pyrrole-2-carboxylic acid with ethyl acetoacetate and subsequent cyclization. Another method involves the reaction of 1,3-cyclopentadiene with maleic anhydride followed by hydrogenation and cyclization. The synthesis of Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is challenging due to its sensitivity to moisture and air, which can lead to undesired side reactions.

Scientific Research Applications

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has also been investigated for its ability to inhibit the growth of bacteria and fungi. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been shown to have a high affinity for DNA, which makes it a potential candidate for gene therapy.

properties

CAS RN

139228-11-8

Product Name

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(3aR,6aS)-5-methylidene-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrole-1,3-dione

InChI

InChI=1S/C8H9NO2/c1-4-2-5-6(3-4)8(11)9-7(5)10/h5-6H,1-3H2,(H,9,10,11)/t5-,6+

InChI Key

YERGSHKKSFGEBY-OLQVQODUSA-N

Isomeric SMILES

C=C1C[C@@H]2[C@H](C1)C(=O)NC2=O

SMILES

C=C1CC2C(C1)C(=O)NC2=O

Canonical SMILES

C=C1CC2C(C1)C(=O)NC2=O

synonyms

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis- (9CI)

Origin of Product

United States

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